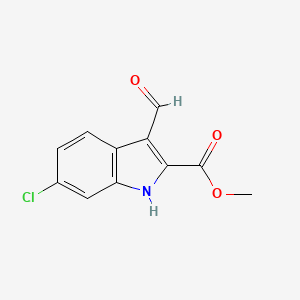

methyl 6-chloro-3-formyl-1H-indole-2-carboxylate

Description

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate (C₁₁H₈ClNO₃) is a substituted indole derivative with critical applications in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of biologically active molecules, particularly inhibitors targeting protein-protein interactions (PPIs). For example, it has been utilized in synthesizing KK271, a potent inhibitor of the MDM2-p53 interaction, where the 6-chloroindole scaffold occupies the Trp23 pocket of MDM2 .

Synthesis: The compound is typically synthesized via Vilsmeier-Haack formylation of methyl 6-chloro-1H-indole-2-carboxylate using POCl₃ and DMF, yielding 83–90% under optimized conditions .

Properties

IUPAC Name |

methyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXMWERDCUFMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-3-formyl-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole.

Formylation: The formylation of 6-chloroindole is achieved using Vilsmeier-Haack reaction, which involves the reaction of 6-chloroindole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3rd position.

Esterification: The resulting 6-chloro-3-formylindole is then esterified using methanol and a suitable acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: 6-chloro-3-carboxy-1H-indole-2-carboxylate.

Reduction: 6-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various indole derivatives and complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Efficiency : Ethyl esters are synthesized in higher yields (83%) vs. methyl analogs (71–79%) due to steric and electronic effects in Vilsmeier-Haack reactions .

- Drug Likeness : Carboxylic acid derivatives (e.g., 3-ethyl-6-chloro-1H-indole-2-carboxylic acid) exhibit improved solubility but require prodrug strategies for cellular uptake .

- Structural Plasticity : Modifications at position 3 (e.g., formyl → acetyl → ethyl) allow tuning of electronic properties and target affinity without altering the indole core .

Biological Activity

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound is characterized by:

- Chloro Group : Located at the 6th position.

- Formyl Group : Positioned at the 3rd position.

- Methyl Ester Group : Found at the 2nd position of the indole ring.

This unique structure contributes to its reactivity and biological properties, making it a valuable target for medicinal chemistry .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, which are involved in immune response modulation and inflammation .

Biochemical Pathways

Indole derivatives like this compound influence several biological activities, including:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against several microorganisms, showing effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These results highlight its potential as an antimicrobial agent .

Anticancer Activity

The compound has shown significant anticancer activity in various studies. It has been tested on multiple cancer cell lines, including breast cancer (MDA-MB-231), demonstrating its ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 10.0 | Induces caspase-3 activity |

| HepG2 | Not specified | Cytotoxic effects observed |

The mechanism involves modulation of apoptotic pathways and alteration in gene expression profiles .

Study on Anticancer Activity

In a recent study, this compound was evaluated for its effects on MDA-MB-231 cells. The results indicated that at concentrations of 1.0 µM, significant morphological changes were observed, alongside enhanced caspase activity at higher concentrations . This suggests a potential role in cancer therapy, particularly in breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl 6-chloro-3-formyl-1H-indole-2-carboxylate?

- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. A typical procedure involves refluxing with acetic acid and sodium acetate as a catalyst. For example, reacting 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylate in acetic acid under reflux for 3–5 hours yields crystalline products after filtration and recrystallization (e.g., DMF/acetic acid mixtures) .

- Key Steps :

- Use of sodium acetate to buffer the reaction.

- Reflux conditions (100–110°C) to drive condensation.

- Recrystallization for purity control.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Techniques :

- IR Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

- UV-Vis Spectroscopy : To analyze electronic transitions (e.g., λmax ~297 nm for indole derivatives) .

- X-ray Crystallography : For definitive structural determination, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .

- Validation : Compare experimental data with computational models (e.g., density functional theory) for consistency.

Q. What safety precautions are necessary when handling this compound?

- Handling :

- Use gloves, protective clothing, and eye protection to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors.

- Storage :

- Keep away from heat sources and oxidizers.

- Store in a cool, dry environment in airtight containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Parameters to Optimize :

- Catalyst : Sodium acetate vs. other bases (e.g., triethylamine) .

- Solvent : Acetic acid vs. polar aprotic solvents (e.g., DMF) for solubility control.

- Reaction Time : Extending reflux time (e.g., 5–8 hours) to ensure completion .

- Yield Monitoring : Use TLC or HPLC to track reaction progress and intermediate stability.

Q. What structural insights can X-ray crystallography provide for this compound and its derivatives?

- Key Findings :

- Dihedral Angles : The indole ring may form angles of ~87° with substituent rings, influencing steric interactions .

- Intermolecular Interactions : Hydrogen bonding (e.g., C–H···N) and π-π stacking stabilize crystal packing .

- Example Data :

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle (Indole vs. Substituent) | 86.97° | |

| Hydrogen Bond Length | 2.8–3.1 Å |

Q. How can researchers address discrepancies in reported data for indole derivatives, such as conflicting dihedral angles or reactivity?

- Approaches :

- Comparative Analysis : Cross-reference crystallographic data (e.g., angles in ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate vs. methoxy-substituted analogs) .

- Computational Validation : Use molecular dynamics simulations to assess conformational flexibility .

- Case Study : Variations in dihedral angles (58°–87°) arise from substituent electronic effects and steric hindrance .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- Tools :

- DFT Calculations : To map electron density and identify reactive sites (e.g., formyl group as an electrophilic center) .

- Molecular Docking : To simulate interactions with biological targets (e.g., enzyme active sites) .

- Parameters :

- Frontier molecular orbitals (HOMO/LUMO) for charge transfer analysis.

- Solvent effects (e.g., polar vs. non-polar environments).

Data Contradictions and Resolutions

- Example Contradiction : Reported dihedral angles for indole derivatives vary significantly (58°–87°) depending on substituents .

- Resolution : Contextualize differences by considering substituent electronic effects (e.g., electron-withdrawing groups vs. electron-donating groups) and crystallization conditions.

Methodological Recommendations

- Synthesis : Prioritize recrystallization from DMF/acetic acid for high-purity crystals .

- Characterization : Combine X-ray crystallography with spectroscopic data to resolve ambiguous peaks in NMR/IR .

- Safety : Follow OSHA guidelines for handling corrosive reagents (e.g., acetic acid) and halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.